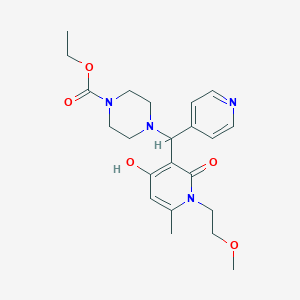

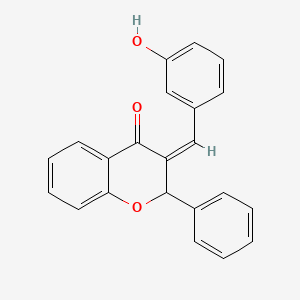

![molecular formula C18H16ClN3O5 B2904832 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid CAS No. 1259130-85-2](/img/structure/B2904832.png)

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. The synthesized derivatives can be subjected to various chemical reactions to assess their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .Aplicaciones Científicas De Investigación

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers have synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds exhibit antiviral activity, particularly against tobacco mosaic virus (TMV) . This finding suggests potential applications in agriculture for disease management.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antibacterial and antifungal activities . The compound’s structure may contribute to its effectiveness against microbial pathogens, making it relevant for pharmaceutical and agricultural applications.

Tumor Cell Growth Inhibition

In previous work, researchers synthesized a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . While this specific compound may not have been tested for this purpose, its structural features suggest potential relevance in cancer research.

Benzoxanthone Synthesis

Oxalic acid, an eco-friendly catalyst, has been employed in the one-pot green synthesis of benzoxanthones . Although not directly related to the compound , this highlights the broader applications of oxalic acid in organic synthesis.

Benzimidazole Formation

Oxalic acid has also been used as a catalyst for the microwave-assisted synthesis of benzimidazoles . While this study does not specifically mention our compound, it underscores the versatility of oxalic acid in promoting chemical reactions.

Herbicidal Properties

Although not directly studied for herbicidal effects, sulfonamide derivatives have been reported to possess herbicidal properties . Investigating the compound’s impact on plant growth and weed control could reveal its potential in agriculture.

Mecanismo De Acción

- Oxadiazole derivatives, including 1,3,4-oxadiazoles, have been studied for their diverse biological activities. These compounds often interact with enzymes, receptors, or other cellular components .

Target of Action

Biochemical Pathways

Direcciones Futuras

1,3,4-Oxadiazole derivatives, including “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid”, have shown promising potential as antibacterial agents . Future research could focus on further exploring their biological activities and optimizing their properties for potential therapeutic applications .

Propiedades

IUPAC Name |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O.C2H2O4/c17-13-8-6-12(7-9-13)15-19-16(21-20-15)14(18)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-9,14H,10,18H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNUDWRBKMWZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=C(C=C3)Cl)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

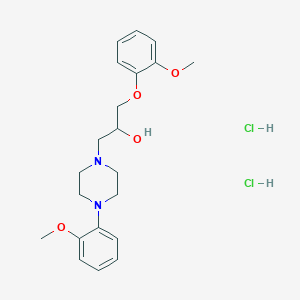

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)

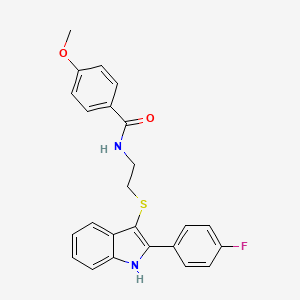

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)

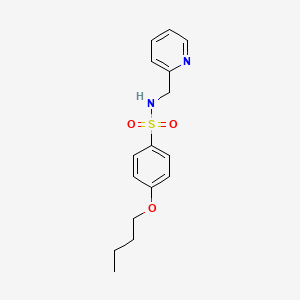

![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)

![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)

![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)